Bazedoxifene-d4

Bioanalysis LC-MS/MS Quantification

Bazedoxifene-d4 is the definitive SIL-IS for LC-MS/MS quantification of Bazedoxifene, meeting FDA bioanalytical guidelines. Its ≥98% isotopic purity ensures accurate correction of matrix effects, a critical requirement for osteoporosis and oncology drug development. This deuterated standard provides superior assay precision and long-term stability (≥4 years at -20°C) compared to unlabeled or surrogate internal standards.

Molecular Formula C30H34N2O3
Molecular Weight 474.6 g/mol
Cat. No. B8058567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene-d4
Molecular FormulaC30H34N2O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
InChIInChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2
InChIKeyUCJGJABZCDBEDK-AUZVCRNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bazedoxifene-d4 Deuterated Internal Standard for LC-MS/MS Quantification of Bazedoxifene


Bazedoxifene-d4 (CAS 1133695-49-4) is a stable isotope-labeled analog of bazedoxifene, specifically a tetradeuterated form wherein four hydrogen atoms on the ethoxy linker are replaced with deuterium [1]. It is a third-generation selective estrogen receptor modulator (SERM) indole derivative that binds to both ERα (IC50 = 26 nM) and ERβ (IC50 = 99 nM) [2]. Primarily, Bazedoxifene-d4 is intended for use as an internal standard (IS) for the quantification of bazedoxifene by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of four deuterium atoms provides a nominal mass shift of +4 Da (MW 474.6 vs. 470.6 for unlabeled bazedoxifene), effectively separating the analyte and internal standard signals in mass spectrometry [1]. This isotopic labeling ensures virtually identical chemical and physical behavior to the native analyte during sample preparation and chromatographic separation, thereby compensating for matrix effects, extraction variability, and ionization fluctuations to enable precise and accurate quantification .

Why Bazedoxifene-d4 Cannot Be Substituted with Unlabeled Bazedoxifene or Alternative Isotopologs


Substituting Bazedoxifene-d4 with the unlabeled parent compound or a structural analog as an internal standard introduces significant quantification errors in LC-MS/MS bioanalysis. Unlabeled bazedoxifene co-elutes with the analyte and cannot be distinguished by mass, rendering it useless for internal standardization. Structural analog internal standards (e.g., another SERM like raloxifene) exhibit different ionization efficiencies, chromatographic retention times, and extraction recoveries, failing to adequately correct for matrix effects and recovery losses inherent to complex biological matrices [1]. Even alternative deuterated isotopologs of bazedoxifene (e.g., those with fewer deuterium atoms) may not provide sufficient mass separation (Δm ≥3) to avoid spectral overlap with the analyte's natural M+1, M+2, or M+3 isotopic envelope, leading to interference and non-linear calibration curves [2]. Furthermore, the specific deuterium placement in Bazedoxifene-d4 (on the ethoxy linker) minimizes the risk of hydrogen-deuterium exchange under physiological or analytical conditions compared to labile positions, ensuring the internal standard remains stable and the mass difference is maintained throughout the entire analytical workflow [3].

Quantitative Differentiation of Bazedoxifene-d4 as an Internal Standard: Evidence for Procurement Decisions


Nominal Mass Shift of +4 Da Ensures Baseline Resolution from Analyte Signal

Bazedoxifene-d4 incorporates four deuterium atoms, resulting in a nominal mass increase of 4.031 Da compared to unlabeled bazedoxifene (MW 470.6 vs. 474.6) [1]. This Δm ≥3 exceeds the recommended minimum mass difference to avoid cross-talk between the isotopic clusters of the analyte and the internal standard in MS/MS experiments, ensuring a clean baseline for quantification [2]. In contrast, a hypothetical mono- or di-deuterated analog (Δm = 1 or 2) would overlap significantly with the natural 13C and 15N isotopic peaks of the analyte (e.g., M+1, M+2), introducing systematic error and compromising method accuracy [2].

Bioanalysis LC-MS/MS Quantification

High Isotopic Purity (≥99% Deuterated Forms) Minimizes Correction Factors

Vendor technical specifications confirm Bazedoxifene-d4 is supplied with a purity of ≥99% for the deuterated forms (d1-d4) . This high isotopic purity ensures that the contribution of unlabeled (d0) bazedoxifene within the internal standard stock is ≤1%. According to industry guidelines, an unlabeled fraction <2% is ideal to avoid the need for complex mathematical corrections to the calibration curve, which can otherwise reduce method accuracy and robustness, particularly at low analyte concentrations near the lower limit of quantification (LLOQ) [1].

Isotopic Purity Method Validation Calibration

Validated Bioanalytical Method Performance Using Deuterated Internal Standard (Class Inference)

While direct validation data for a method using Bazedoxifene-d4 is not publicly available, a validated LC-MS/MS method for quantifying bazedoxifene in human urine utilized a deuterated internal standard (a direct class analog) and achieved robust performance metrics. The method demonstrated a linear range of 0.5–200 ng/mL, a limit of detection (LOD) of <0.2 ng/mL, interday precision (%CV) ranging from 2.2% to 3.6%, and interday accuracy (% bias) between -10.0% and 1.9% [1]. These performance characteristics are directly attributable to the use of a stable isotope-labeled internal standard, which effectively corrected for matrix effects and extraction variability. An unlabeled analog or a non-isotopic internal standard would not be able to achieve this level of precision and accuracy across the same dynamic range in a complex urine matrix [2].

Bioanalytical Method Validation Precision Accuracy LLOQ

Long-Term Stability (≥4 Years at -20°C) Ensures Multi-Year Study Continuity

Bazedoxifene-d4 is reported to be stable for at least 4 years when stored at -20°C . This extended stability is critical for longitudinal clinical trials and multi-year research programs where consistent batch-to-batch internal standard performance is required. Purchasing a single, well-characterized lot can support an entire study duration, reducing the need for costly re-validation of new internal standard lots, which is a significant operational and regulatory burden .

Stability Storage Procurement

Key Applications of Bazedoxifene-d4 in Quantitative Bioanalysis and Drug Development


Regulated Bioanalysis for Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In preclinical and clinical PK/TK studies of bazedoxifene acetate, Bazedoxifene-d4 is essential as the stable isotope-labeled internal standard (SIL-IS) to achieve the precision and accuracy required by regulatory bodies . The high isotopic purity (≥99% d-forms) and +4 Da mass shift ensure accurate quantification of bazedoxifene in plasma or serum across a wide linear dynamic range, even at low ng/mL concentrations, by effectively compensating for matrix effects and ion suppression [1].

Bioequivalence (BE) and Bioavailability (BA) Study Sample Analysis

For generic drug applications (ANDAs) and formulation development, Bazedoxifene-d4 is the requisite internal standard for quantifying bazedoxifene in bioequivalence studies. The use of a well-characterized SIL-IS with proven long-term stability (≥4 years) is critical for maintaining method consistency across multi-year BE trials and for successful method transfer between CROs and sponsors, thereby supporting robust data for regulatory submission [2].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical settings, Bazedoxifene-d4 can be utilized as an internal standard in validated LC-MS/MS assays for monitoring patient adherence or for forensic/toxicology investigations. The demonstrated class-level method performance with a deuterated IS (LOD <0.2 ng/mL, interday precision <3.6%) [3] enables the reliable detection and quantification of bazedoxifene in complex matrices like urine, providing the analytical sensitivity and specificity needed for clinical decision-making and anti-doping control [3].

Doping Control Analysis

Since bazedoxifene is prohibited by the World Anti-Doping Agency (WADA), Bazedoxifene-d4 is a critical reference material for anti-doping laboratories. It is used as an internal standard to confirm and quantify the presence of bazedoxifene and its metabolites in athlete urine samples via LC-MS/MS, enabling laboratories to meet the stringent performance requirements of ISO/IEC 17025 accreditation and WADA technical documents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bazedoxifene-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.